
(5-Nitro-quinolin-6-yl)-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Nitro-quinolin-6-yl)-methanol” is a derivative of quinoline, a nitrogen-containing bicyclic compound . The molecular formula of this compound is C10H8N2O3, and its molecular weight is 204.18212 . Quinoline and its derivatives are known to possess several pharmacological activities and are used in the development of new drugs .
Synthesis Analysis
Quinoline and its derivatives can be synthesized through various established protocols. Some of the conventional named reactions used for the synthesis of the quinoline ring include Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . The specific synthesis process for “(5-Nitro-quinolin-6-yl)-methanol” is not mentioned in the retrieved papers.Molecular Structure Analysis
Quinoline, the parent compound of “(5-Nitro-quinolin-6-yl)-methanol”, is an aromatic nitrogen-containing heterocyclic compound. It has a molecular formula of C9H7N and a molecular weight of 129.16 . It forms salts with acids and exhibits reactions similar to benzene and pyridine .Chemical Reactions Analysis
Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . They are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Safety and Hazards
While specific safety data for “(5-Nitro-quinolin-6-yl)-methanol” is not available, quinoline derivatives can cause severe skin burns and eye damage. They may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Zukünftige Richtungen
Quinoline and its derivatives have become important compounds due to their variety of applications in medicinal and synthetic organic chemistry . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Future research may focus on the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Eigenschaften
CAS-Nummer |
1018785-07-3 |
|---|---|
Molekularformel |
C10H8N2O3 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
(5-nitroquinolin-6-yl)methanol |
InChI |
InChI=1S/C10H8N2O3/c13-6-7-3-4-9-8(2-1-5-11-9)10(7)12(14)15/h1-5,13H,6H2 |
InChI-Schlüssel |
CFORJIXMWLPLLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2[N+](=O)[O-])CO)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



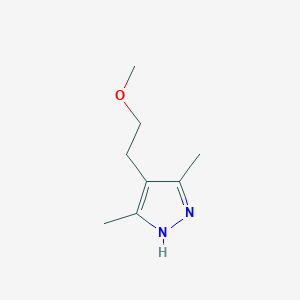

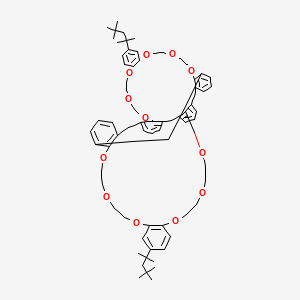
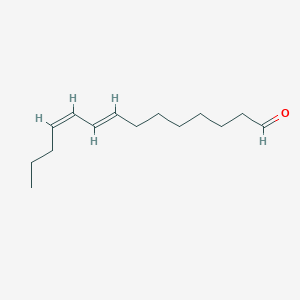
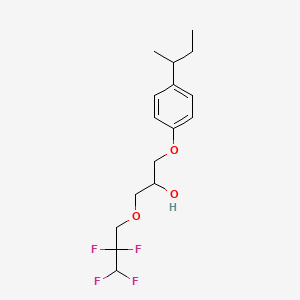
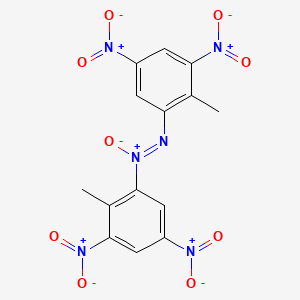

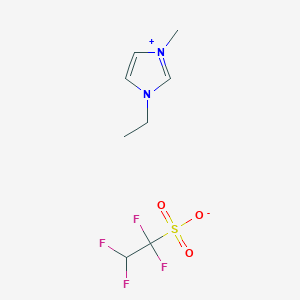
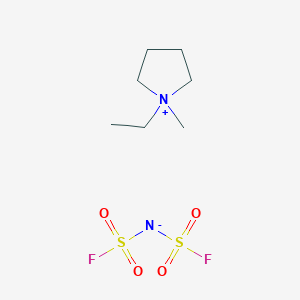
![(1S,2S,3R,4S,5S)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B8270638.png)

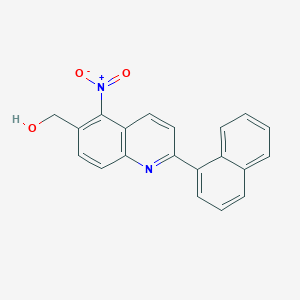
![12-Hydroxy-6-oxo-6H-dibenzo[c,h]chromene-11-carboxylic acid methyl ester](/img/structure/B8270662.png)
